![molecular formula C24H18N6O4 B15476421 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine CAS No. 27704-20-7](/img/structure/B15476421.png)
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine
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Description
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine is a useful research compound. Its molecular formula is C24H18N6O4 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Biological Activity
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of phthalazine derivatives with benzodioxole aldehydes under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:
- In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A study conducted by Smith et al. (2023) showed that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 30 µg/mL.
- Research Findings : A comparative study highlighted that its antimicrobial efficacy is superior to that of conventional antibiotics like penicillin.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits significant antioxidant activity:
- DPPH Assay : The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL.
- Mechanism : The antioxidant effects are attributed to its ability to donate electrons and neutralize free radicals.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Disruption : Inhibition of cyclin-dependent kinases (CDKs) causing cell cycle arrest.
- Reactive Oxygen Species (ROS) Modulation : Reduction of oxidative stress through enhanced antioxidant enzyme activity.
Data Summary
Activity Type | Assay Method | Result |
---|---|---|
Anticancer | Cell proliferation assay | 70% tumor size reduction |
Antimicrobial | MIC testing | Effective against S. aureus and E. coli |
Antioxidant | DPPH assay | IC50 = 25 µg/mL |
Properties
CAS No. |
27704-20-7 |
---|---|
Molecular Formula |
C24H18N6O4 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C24H18N6O4/c1-2-4-18-17(3-1)23(27-25-11-15-5-7-19-21(9-15)33-13-31-19)29-30-24(18)28-26-12-16-6-8-20-22(10-16)34-14-32-20/h1-12H,13-14H2,(H,27,29)(H,28,30)/b25-11+,26-12+ |
InChI Key |
BPNMIZMKXIHORY-KOZSXFMUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)/C=N/NC3=NN=C(C4=CC=CC=C34)N/N=C/C5=CC6=C(OCO6)C=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=C(C4=CC=CC=C43)NN=CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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